Product packaging for 2-Iodo-6-methoxy-3-nitropyridine(Cat. No.:CAS No. 1600094-08-3)

2-Iodo-6-methoxy-3-nitropyridine

Cat. No.: B1408413
CAS No.: 1600094-08-3
M. Wt: 280.02 g/mol
InChI Key: WBTMVYPHMGGMJK-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Research on Substituted Pyridines

The study of pyridine (B92270) and its derivatives has a rich history, dating back to the 19th century. Initially isolated from bone oil in 1846, the true structure of pyridine was later determined, drawing parallels to benzene. Early research primarily focused on its extraction from coal tar, a laborious and inefficient process. A significant breakthrough in the synthesis of substituted pyridines came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. This method, which typically involves the condensation of a β-keto acid, an aldehyde, and ammonia, opened the door for the systematic creation of a wide array of pyridine derivatives. Over the decades, research has evolved from basic characterization to the development of sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and C-H functionalization, allowing for precise control over the substitution pattern on the pyridine ring.

Significance of Pyridine Derivatives in Modern Organic Synthesis and Drug Discovery

Pyridine derivatives are of immense importance in contemporary organic synthesis and medicinal chemistry. The pyridine ring is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. Its presence is critical to the biological activity of many compounds, and it is often considered a "privileged scaffold" in drug discovery. The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to engage in hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets. Consequently, pyridine derivatives have been successfully incorporated into drugs for a wide range of therapeutic areas, including cancer, infectious diseases, and cardiovascular conditions. In organic synthesis, they serve as versatile building blocks, ligands for catalysis, and specialized solvents.

Rationale for the Academic Investigation of 2-Iodo-6-methoxy-3-nitropyridine

The academic interest in this compound stems from the specific combination of its functional groups, which makes it a highly versatile and reactive building block in organic synthesis. The pyridine core itself is a well-established pharmacophore. The substituents on the ring further enhance its utility:

The iodo group at the 2-position is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide range of carbon, nitrogen, and oxygen-based substituents at this position.

The nitro group at the 3-position is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution. The nitro group itself can also be reduced to an amino group, providing a handle for further functionalization and the introduction of diverse chemical moieties. The exploration of 3-nitropyridine (B142982) analogues has revealed their potential as potent anti-cancer agents that target microtubules.

The methoxy (B1213986) group at the 6-position is an electron-donating group that can influence the regioselectivity of reactions and can also be a site for chemical modification, for instance, through ether cleavage to reveal a hydroxyl group.

This trifunctionalized scaffold provides chemists with a powerful tool to systematically explore chemical space and synthesize complex molecular architectures, particularly in the quest for new bioactive compounds.

Overview of Research Trajectories and Key Academic Contributions

While dedicated academic publications solely focused on this compound are not abundant, its importance is highlighted by its use as a key intermediate in the synthesis of more complex molecules. A significant research trajectory for this compound lies in its application in cross-coupling reactions to construct novel heterocyclic systems.

A notable example of its utility is found in a patent application detailing the synthesis of nitrogen-containing fused 2,3-dihydroquinazolinone compounds as potential NaV1.8 inhibitors for the treatment of pain. google.com In this research, this compound is explicitly mentioned as a reactant in a Sonogashira cross-coupling reaction. This demonstrates its practical application in the construction of carbon-carbon bonds, a fundamental transformation in the synthesis of potential therapeutic agents.

The research on substituted 3-nitropyridines, in general, provides a broader context for the importance of this compound. Studies have shown that the 3-nitro group can be a key feature in molecules with anti-cancer properties, acting as microtubule-targeting agents. Furthermore, the versatility of the 3-nitropyridine scaffold has been demonstrated in the synthesis of various kinase inhibitors and other bioactive molecules.

The commercial availability of this compound, with a registered CAS number of 115170-07-5, further indicates its utility as a building block in both academic and industrial research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IN2O3 B1408413 2-Iodo-6-methoxy-3-nitropyridine CAS No. 1600094-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTMVYPHMGGMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Iodo 6 Methoxy 3 Nitropyridine

Precursor Synthesis and Functional Group Transformations in the Pyridine (B92270) Core

The construction of the 2-iodo-6-methoxy-3-nitropyridine scaffold relies on the sequential and controlled introduction of its constituent functional groups onto a pyridine ring. This section details the fundamental transformations required for the synthesis of key precursors.

Nitration Strategies for Pyridine Ring Functionalization

The introduction of a nitro group (-NO2) is a critical step in the synthesis of the target molecule. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, such as nitration, require harsh conditions. nih.govyoutube.com

Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. google.comgoogle.com The reaction of 2,6-dichloropyridine (B45657) with this mixture, for instance, yields 2,6-dichloro-3-nitropyridine. google.com The reaction typically involves heating the mixture to facilitate the substitution. google.com Another approach involves the nitration of 2-chloro-6-methoxypyridine (B123196) using fuming nitric acid and sulfuric acid at low temperatures to yield 2-chloro-6-methoxy-3-nitropyridine. google.com

The nitration of pyridine itself can be achieved using dinitrogen pentoxide (DNP) in liquid sulfur dioxide. rsc.orgepa.gov This method proceeds through the formation of an N-nitropyridinium intermediate, which then rearranges to form 3-nitropyridine (B142982). epa.gov The specific conditions, including the choice of nitrating agent and reaction temperature, are crucial for achieving the desired regioselectivity and yield.

Table 1: Comparison of Nitration Strategies for Pyridine Derivatives

Starting MaterialNitrating AgentProductReference
2,6-DichloropyridineConc. H2SO4, Conc. HNO32,6-Dichloro-3-nitropyridine google.com
2-Chloro-6-methoxypyridineFuming HNO3, H2SO42-Chloro-6-methoxy-3-nitropyridine google.com
PyridineDinitrogen Pentoxide (DNP) in SO23-Nitropyridine rsc.orgepa.gov
2-Amino-6-methylpyridineNot specified2-Hydroxy-3-nitro-6-methylpyridine guidechem.com

Introduction of Methoxy (B1213986) Substituents at the Pyridine Moiety

The methoxy group (-OCH3) can be introduced onto the pyridine ring through nucleophilic substitution of a suitable leaving group, such as a halogen. Sodium methoxide (B1231860) is a commonly used reagent for this transformation. google.com

For example, the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide in methanol (B129727) yields 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com The reaction temperature is a critical parameter and is typically maintained between 10°C and 60°C. google.com In another instance, 2-bromo-3-hydroxy-6-iodopyridine can be methoxylated using methyl iodide in the presence of a base like potassium carbonate.

The choice of solvent and base is important for the efficiency of the methoxylation reaction. Polar solvents like methanol or dimethylformamide (DMF) are often employed.

Halogenation Techniques for Pyridine Derivatives: Emphasis on Iodination

The introduction of an iodine atom onto the pyridine ring can be achieved through various halogenation methods. Direct iodination of pyridines can be challenging, and often indirect methods are employed.

One common strategy is the Finkelstein reaction, where a chloro or bromo-substituted pyridine is treated with an iodide salt, such as sodium iodide or copper(I) iodide, to afford the corresponding iodopyridine. chemicalbook.com For instance, 2-iodopyridine (B156620) can be synthesized from 2-chloropyridine (B119429) or 2-bromopyridine (B144113) using iodotrimethylsilane. chemicalbook.com

Alternatively, a one-pot oxidative decarboxylation-iodination of amino acid derivatives can be used to introduce iodine at the 3-position of pyrrolidines and piperidines, a strategy that could potentially be adapted for pyridine systems. nih.gov

Multi-Step Synthesis Pathways to this compound

The synthesis of this compound typically involves a multi-step sequence where the functional groups are introduced in a specific order to ensure the desired substitution pattern.

Sequential Halogenation and Methoxylation Protocols

A plausible synthetic route involves the initial halogenation of a pyridine precursor, followed by methoxylation and subsequent nitration and iodination. For example, starting from 2,6-dichloropyridine, one could perform a selective methoxylation at the 6-position, followed by nitration at the 3-position and then a final iodination at the 2-position.

A documented pathway to a related compound, 2-amino-6-methoxy-3-nitropyridine, starts with the nitration of 2,6-dichloropyridine to give 2,6-dichloro-3-nitropyridine. google.com This is followed by ammonolysis to yield 2-amino-6-chloro-3-nitropyridine, and finally, methoxylation with sodium methoxide to produce 2-amino-6-methoxy-3-nitropyridine. google.com A similar strategy could be envisioned where the amino group is replaced by an iodo group in the final step.

Optimized Nitration and Iodination Sequences

The order of nitration and iodination is crucial for the successful synthesis of this compound. The electron-withdrawing nature of the nitro group can deactivate the pyridine ring towards further electrophilic substitution, making a late-stage nitration potentially challenging.

One potential route could involve the initial synthesis of 2-iodo-6-methoxypyridine. This could be achieved by starting with 2-chloro-6-methoxypyridine and performing an iodine-for-chlorine exchange. Subsequent nitration would then need to be carefully controlled to achieve substitution at the desired 3-position. The activating effect of the methoxy group would likely direct the incoming nitro group to the 3- or 5-position.

Table 2: Key Intermediates in the Synthesis of Functionalized Pyridines

Compound NameStructureRole in Synthesis
2,6-DichloropyridineCl-C5H3N-ClStarting material for nitration and subsequent functionalization. google.com
2,6-Dichloro-3-nitropyridineCl-C5H2N(NO2)-ClIntermediate after nitration of 2,6-dichloropyridine. google.com
2-Chloro-6-methoxypyridineCl-C5H3N-OCH3Precursor for nitration to introduce the nitro group. google.com
2-Amino-6-chloro-3-nitropyridineCl-C5H2N(NO2)-NH2Intermediate formed by ammonolysis of 2,6-dichloro-3-nitropyridine. google.com
2-Amino-6-methoxy-3-nitropyridineCH3O-C5H2N(NO2)-NH2Product of methoxylation of the corresponding chloro derivative. google.com

Heterocyclic Synthesis Strategies for Pyridine Scaffold Construction

The construction of the core pyridine ring is a fundamental aspect of synthesizing complex derivatives. While classical methods like the Hantzsch synthesis have long been employed, contemporary strategies offer greater efficiency and substrate scope. nih.gov Metal-catalyzed cycloaddition reactions, for instance, provide a convergent and atom-efficient pathway to pyridine rings. acsgcipr.org One such approach involves the [2+2+2] cycloaddition of alkynes and nitriles, which can be effectively catalyzed by various transition metals to form the pyridine core. acsgcipr.org

A common route to substituted pyridines involves the modification of a pre-existing pyridine ring. For instance, the synthesis of 2-amino-6-methoxy-3-nitropyridine can be achieved by the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in a polar solvent like methanol. google.comchemicalbook.com The precursor, 2-amino-6-chloro-3-nitropyridine, can be prepared through the ammonolysis of 2,6-dichloro-3-nitropyridine. google.com This latter compound is synthesized by the nitration of 2,6-dichloropyridine. google.com

Another relevant transformation is the synthesis of 2-iodo-3-nitropyridine (B1600184) from 2-amino-3-nitropyridine. This can be accomplished using potassium nitrate, hydroiodic acid, and copper(I) iodide in dimethyl sulfoxide (B87167) (DMSO). nih.gov

A general method for the synthesis of nitropyridine compounds involves dissolving a 2-amino-nitropyridine compound in an ether solvent, such as tetrahydrofuran (B95107) (THF), and reacting it with a nitrous acid ester. google.com

Catalytic Approaches in this compound Synthesis

Catalysis, particularly by transition metals, plays a pivotal role in the synthesis and functionalization of pyridine derivatives, offering high levels of selectivity and efficiency. nih.govnih.gov

Transition Metal-Catalyzed Coupling Reactions in Pyridine Chemistry

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. nih.govustc.edu.cn These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov Various transition metals, including palladium, nickel, and copper, are widely used. nih.govustc.edu.cn

For example, palladium-catalyzed cross-coupling reactions have been utilized in the synthesis of 2,6-difunctionalized pyridines by reacting 2-bromopyridines with alkylzinc reagents. nih.gov Similarly, iron-catalyzed cross-coupling of heteroaromatic tosylates and phosphates with alkyl Grignard reagents provides an efficient route to alkylated pyridines. organic-chemistry.org Nickel catalysis has been employed for the cross-coupling of tertiary alkyl nucleophiles with aryl bromides and for the reductive coupling of bromopyridines with tertiary alkyl bromides. ustc.edu.cnorganic-chemistry.org

Copper catalysis is also significant, as seen in the Eglinton and Hay couplings for synthesizing symmetric bisacetylenes using a copper(II) salt in pyridine or a catalytic copper(I)-TMEDA complex. ustc.edu.cn Furthermore, copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters has been developed for the synthesis of 2-arylpyridines. nih.gov

Role of Specific Catalysts in Yield Optimization and Selectivity

The choice of catalyst and reaction conditions is crucial for maximizing the yield and controlling the selectivity of the desired product. For instance, in the synthesis of 2-iodo-3-methoxy-6-methylpyridine (B179328), the reaction of 3-methoxy-6-methylpyridine with potassium iodide and iodine in the presence of sodium bicarbonate leads to a high yield of the 2-iodo substituted product. nih.gov

In the context of cross-coupling reactions, the ligand on the metal catalyst can significantly influence the outcome. For example, hydroxyphosphine ligands have been shown to accelerate nickel-catalyzed cross-coupling reactions of Grignard reagents with unreactive aryl electrophiles. ustc.edu.cn

Chemo- and Regioselective Transformations for Complex Pyridine Architectures

Achieving chemo- and regioselectivity is a major challenge in the synthesis of polysubstituted pyridines. The intrinsic electronic properties of the pyridine ring often direct functionalization to specific positions, which can hinder the synthesis of certain isomers. nih.gov

Recent strategies to overcome these challenges include the temporary conversion of pyridines into more reactive intermediates. nih.gov For example, directing group-free meta-C-H functionalization has been achieved through a ring-opening/ring-closing sequence involving Zincke imine intermediates or a dearomatization-rearomatization sequence via oxazino-pyridine intermediates. nih.gov Another approach involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then undergo regioselective C-O, C-S, C-N, and C-C bond-forming reactions at the 4-position. acs.org

The regioselective C2-H alkylation of pyridine N-oxides can be accomplished using in situ generated titanacyclopropanes. organic-chemistry.org This method allows for the introduction of complex alkyl groups at the C2 position.

Green Chemistry Principles in the Synthesis of Halogenated Nitropyridines

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the careful selection of solvents and the optimization of reaction media.

Solvent Selection and Reaction Medium Optimization

The choice of solvent can significantly affect the efficiency and environmental footprint of a reaction. In the synthesis of nitropyridine derivatives, various solvents have been employed. For instance, a patent describes the use of chlorinated solvents like dichloromethane, dichloroethane, and trichloroethane, as well as ether solvents such as diethyl ether, methyl tertiary butyl ether, and tetrahydrofuran. google.comgoogle.com

Efforts to move towards more environmentally benign solvents are ongoing. The use of water as a solvent or co-solvent is highly desirable. For example, the synthesis of 2-iodo-3-methoxy-6-methylpyridine utilizes a mixture of THF and water. nih.gov Another example is the preparation of 2-iodo-3-nitropyridine where the reaction is carried out in DMSO, and the product is extracted with diethyl ether. nih.gov

Optimizing the reaction medium also involves considering the use of bases. Triethylamine, diethylamine, and pyridine are common bases used in these syntheses. google.com The selection of the appropriate base and solvent system is critical for achieving high yields and minimizing waste.

Atom Economy and Waste Minimization in Synthetic Routes

The traditional synthesis of substituted pyridines often involves multi-step processes that can generate significant chemical waste and may not be optimal in terms of atom economy. For instance, the synthesis of a related compound, 2-amino-6-methoxy-3-nitropyridine, can be achieved through the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol. google.com While effective, this nucleophilic aromatic substitution reaction generates sodium chloride as a stoichiometric byproduct.

A potential pathway to this compound would likely involve the iodination of a suitable precursor, such as 6-methoxy-3-nitropyridine. Classical electrophilic iodination methods often employ molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide. These reactions can suffer from poor regioselectivity and the formation of hazardous byproducts.

To enhance atom economy and minimize waste, modern synthetic strategies are exploring catalytic and more selective iodination methods. The development of solvent-free reaction conditions or the use of recyclable catalysts are key areas of investigation. For example, mechanochemical methods, such as ball milling, have shown promise in reducing solvent use and improving reaction efficiency in the synthesis of various heterocyclic compounds. rasayanjournal.co.in

Table 1: Comparison of Potential Iodination Methods for 6-methoxy-3-nitropyridine

MethodReagentsPotential AdvantagesPotential Disadvantages
Classical Electrophilic Iodination I₂, HNO₃/H₂SO₄Readily available reagentsLow atom economy, harsh acidic conditions, generation of NOx gases
Iodination with NIS N-IodosuccinimideMilder conditions, better selectivityStoichiometric use of NIS, generation of succinimide (B58015) waste
Catalytic Iodination I₂, Catalyst (e.g., Pd, Cu)Higher atom economy, potential for catalyst recyclingCatalyst cost and potential for metal contamination in the product
Green Iodination I₂, AgNO₃ (Solvent-free)High yields, short reaction times, environmentally friendly nih.govUse of a stoichiometric amount of silver salt

Development of Sustainable Synthetic Protocols

The development of sustainable synthetic protocols for this compound is intrinsically linked to the principles of green chemistry. This involves a holistic approach that considers the entire lifecycle of the synthesis, from the choice of starting materials to the final purification of the product.

One promising avenue is the exploration of enzymatic catalysis. Halogenases, for instance, are enzymes that can catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions. While the application of halogenases for the specific synthesis of this compound has not been reported, the broader progress in this field suggests a potential future direction for a highly sustainable synthesis.

Furthermore, the use of continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. The implementation of a flow process for the nitration and subsequent iodination of a pyridine precursor could represent a significant step towards a more sustainable manufacturing process.

Another key aspect of sustainable synthesis is the use of greener solvents. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose environmental and health risks. Research into the use of alternative solvents, such as ionic liquids or supercritical fluids, is ongoing. For pyridine derivatives, the use of water as a solvent, where possible, is highly desirable from a sustainability perspective. google.com

The principles of green chemistry are also being applied to the synthesis of the precursors of this compound. For example, a patent for the production of 2,3-diamino-6-methoxypyridine (B1587572) highlights a process starting from the nitration of 2,6-dichloropyridine, followed by ammonolysis and methoxylation. google.com While this process is described, a detailed analysis of its atom economy and waste profile would be necessary to identify areas for improvement in line with modern sustainability standards.

Table 2: Key Green Chemistry Considerations for the Synthesis of this compound

PrincipleApplication in Synthesis
Prevention Designing synthetic routes to minimize waste generation from the outset.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Designing chemical products to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Using renewable rather than depleting raw materials and feedstocks.
Reduce Derivatives Minimizing or avoiding unnecessary derivatization.
Catalysis Using catalytic reagents in preference to stoichiometric reagents.
Design for Degradation Designing chemical products so that they break down into innocuous degradation products at the end of their function.
Real-time analysis for Pollution Prevention Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Reactivity and Reaction Mechanisms of 2 Iodo 6 Methoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Iodo-6-methoxy-3-nitropyridine. This class of reactions involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the displacement of a leaving group. In this compound, the iodine atom serves as the primary leaving group.

Reactivity of the Iodine Atom as a Leaving Group

The iodine atom at the C2 position of the pyridine ring is an excellent leaving group in SNAr reactions. Its large atomic size and the relatively weak carbon-iodine bond facilitate its departure upon nucleophilic attack. The stability of the resulting iodide anion further contributes to its efficacy as a leaving group. While direct kinetic studies comparing the leaving group ability of halogens in this specific molecule are not extensively documented, general trends in SNAr reactions indicate that iodides are typically more reactive than bromides or chlorides.

Influence of Nitro and Methoxy (B1213986) Groups on SNAr Pathways

The regiochemistry and rate of SNAr reactions on the this compound ring are significantly governed by the electronic effects of the nitro and methoxy substituents. The nitro group at the C3 position is a powerful electron-withdrawing group, which deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic attack. It achieves this through both inductive and resonance effects, effectively stabilizing the negative charge of the Meisenheimer complex intermediate formed during the SNAr mechanism. This stabilization is most pronounced when the negative charge can be delocalized onto the nitro group, which occurs when the nucleophile attacks positions ortho and para to it.

The combined influence of the ortho-nitro group and the para-methoxy group relative to the iodine atom at C2 creates a highly activated system for nucleophilic displacement of the iodide.

Regioselectivity and Stereoselectivity in Nucleophilic Attack

Nucleophilic attack on this compound is highly regioselective, occurring predominantly at the C2 position, leading to the displacement of the iodine atom. This is due to the strong activation provided by the adjacent nitro group, which can effectively stabilize the anionic intermediate.

Kinetic studies on the closely related 2-methoxy-3-nitropyridine (B1295690) reacting with secondary amines have shown that nucleophilic attack occurs at the C2 position, displacing the methoxy group. This provides strong evidence that in this compound, where iodine is a much better leaving group than a methoxy group, the substitution will also exclusively occur at the C2 position.

Stereoselectivity is generally not a factor in these reactions as the pyridine ring is planar and the incoming nucleophile can attack from either face of the ring without creating a new stereocenter, unless the nucleophile itself is chiral.

A kinetic study on the reaction of 2-methoxy-3-nitropyridine with various secondary amines in aqueous solution demonstrated a linear Brønsted-type plot with a βnuc value of 0.52, indicating a classic SNAr mechanism where the rate-determining step is the nucleophilic attack. researchgate.net Density functional theory (DFT) calculations on this system confirmed that the C2 carbon is the most electrophilic center, further supporting the observed regioselectivity. researchgate.net

Table 1: Reaction of 2-methoxy-3-nitropyridine with Secondary Amines A model for the reactivity of this compound, demonstrating the activation of the C2 position towards nucleophilic attack.

NucleophileProduct
Piperidine2-(Piperidin-1-yl)-3-nitropyridine
Pyrrolidine2-(Pyrrolidin-1-yl)-3-nitropyridine
Morpholine4-(3-Nitropyridin-2-yl)morpholine

Data derived from studies on the analogous 2-methoxy-3-nitropyridine, illustrating the expected products from SNAr reactions with amine nucleophiles. researchgate.net

Cross-Coupling Reactions Involving the Iodo Pyridine Moiety

The carbon-iodine bond in this compound provides a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are widely employed to facilitate the coupling of aryl halides with a variety of partners. This compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.

Suzuki Coupling: This reaction involves the coupling of the iodo-pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, connecting the pyridine ring to another aryl or vinyl group. While specific examples with this compound are not extensively reported, the general applicability of Suzuki coupling to iodopyridines is well-established. nih.govharvard.edunih.govorganic-chemistry.org

Sonogashira Coupling: This reaction couples the iodo-pyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylated pyridine derivative. This is a powerful method for introducing sp-hybridized carbon atoms into the pyridine ring. The mild reaction conditions of the Sonogashira coupling make it a highly useful transformation. scirp.orgwikipedia.orglibretexts.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the iodo-pyridine with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The Heck reaction is a versatile tool for the formation of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions Illustrative examples of expected products from the reaction of this compound based on established methodologies for similar substrates.

ReactionCoupling PartnerCatalyst System (Typical)Expected Product
SuzukiPhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-(6-methoxy-3-nitropyridin-2-yl)benzene
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-((phenylethynyl)-6-methoxy-3-nitropyridine
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N2-(2-phenylvinyl)-6-methoxy-3-nitropyridine

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. These reactions are particularly useful for coupling aryl halides with amines, alcohols, and thiols.

C-N Coupling: Copper catalysts can facilitate the coupling of this compound with various amines, amides, and other nitrogen nucleophiles to form 2-amino-6-methoxy-3-nitropyridine (B1334430) derivatives. These reactions often require a ligand to stabilize the copper catalyst and a base. recercat.catresearchgate.netresearchgate.netrsc.orgorganic-chemistry.orgnih.govnih.gov

C-O Coupling: The formation of diaryl ethers can be achieved through the copper-catalyzed coupling of this compound with phenols. This reaction typically requires a copper catalyst, a base, and often a ligand. mdpi.comresearchgate.net

C-S Coupling: Similarly, thioethers can be synthesized by the copper-catalyzed coupling of this compound with thiols.

Table 3: Representative Copper-Mediated Coupling Reactions Illustrative examples of expected products from the reaction of this compound based on established methodologies for similar substrates.

ReactionCoupling PartnerCatalyst System (Typical)Expected Product
C-N CouplingAnilineCuI, L-proline, K₂CO₃N-phenyl-6-methoxy-3-nitropyridin-2-amine
C-O CouplingPhenolCuI, 1,10-phenanthroline, Cs₂CO₃2-(phenoxy)-6-methoxy-3-nitropyridine

Exploration of Novel Catalytic Systems for C-C, C-N, and C-O Bond Formation

The presence of an iodine atom at the 2-position of the pyridine ring in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The electron-withdrawing nature of the nitro group and the pyridine nitrogen enhances the reactivity of the C-I bond towards oxidative addition, a key step in many catalytic cycles.

While specific studies detailing novel catalytic systems exclusively for this compound are not extensively documented in the reviewed literature, the reactivity of similar iodo-pyridines suggests its utility in a range of coupling reactions. For instance, halogenated aromatic compounds are common substrates in reactions like the Ullmann coupling for C-C bond formation. It is plausible that this compound would undergo similar reactions.

Potential catalytic systems for bond formation with this substrate could include:

Palladium-catalyzed reactions: Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings are standard methods for C-C, C-N, and C-O bond formation using aryl halides.

Copper-catalyzed reactions: Ullmann-type couplings are frequently used for the formation of C-C, C-N, and C-O bonds, particularly with electron-deficient aryl halides.

Iron-catalyzed reactions: Emerging research has shown iron to be a viable, less toxic, and more economical alternative to palladium and copper for certain cross-coupling reactions.

Further research is required to explore and optimize specific catalytic systems for this compound to achieve high yields and selectivity for various bond-forming reactions.

Derivatization and Functionalization Studies

Modifications of the Methoxy Group

Scientific literature available for review does not provide specific examples or detailed studies on the modification of the methoxy group in this compound. Generally, the demethylation of aryl methyl ethers is a common transformation in organic synthesis, which can be achieved using various reagents such as boron trihalides (BBr₃, BCl₃), hydroiodic acid (HI), or Lewis acids in the presence of a nucleophile. Such a transformation on this compound would yield the corresponding pyridone, a functional group that opens up further avenues for derivatization. However, experimental data for this specific transformation on this substrate is not currently available.

Reductions and Transformations of the Nitro Group to Amine Functionalities

The reduction of the nitro group to an amine is a fundamental transformation in the functionalization of nitroaromatic compounds. While direct studies on this compound are limited, extensive research on the analogous compound, 2-amino-6-methoxy-3-nitropyridine, provides strong evidence for the feasibility of this transformation. The nitro group in this related compound has been successfully reduced to an amino group to form 2,3-diamino-6-methoxypyridine (B1587572), a key intermediate in the synthesis of various heterocyclic compounds.

Commonly employed methods for the reduction of aromatic nitro groups that would be applicable to this compound include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It is a clean and efficient method, though chemoselectivity can be a challenge with other reducible functional groups present.

Metal-Acid Systems: A widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). A notable example is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl for the reduction of 2-amino-6-methoxy-3-nitropyridine.

The expected product from the reduction of this compound would be 2-iodo-6-methoxy-pyridin-3-amine.

Table 1: Reduction Conditions for a Structurally Related Nitro-Pyridine

Starting Material Reducing Agent Solvent/Acid Temperature Product Reference
2-amino-6-methoxy-3-nitropyridine Stannous chloride dihydrate Concentrated Hydrochloric Acid 35-40°C 2,3-diamino-6-methoxypyridine dihydrochloride

Note: This data is for a closely related compound and suggests a probable reaction pathway for this compound.

Introduction of Other Functional Groups on the Pyridine Ring

The introduction of other functional groups onto the pyridine ring of this compound can be approached in several ways. The existing iodo, methoxy, and nitro groups direct the position of incoming substituents and can themselves be replaced or modified.

Substitution of the Iodine Atom: As discussed in section 3.2.3, the iodine atom is the most likely site for the introduction of new functional groups via cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds at the 2-position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the nitro group, can facilitate nucleophilic aromatic substitution. While the iodine at the 2-position is a good leaving group, other positions on the ring might also be susceptible to nucleophilic attack depending on the reaction conditions and the nucleophile used.

Modification of the Nitro Group: Following the reduction of the nitro group to an amine, the resulting amino group can be further functionalized. For instance, it can be diazotized and subsequently replaced with a variety of other functional groups (Sandmeyer reaction), or it can undergo acylation, alkylation, or be used to form other heterocyclic rings.

Specific experimental studies detailing the introduction of other functional groups onto the pre-formed this compound ring are not extensively covered in the available literature.

Mechanistic Investigations of Key Reactions

Kinetic Studies and Reaction Pathway Elucidation

For cross-coupling reactions, it is generally accepted that the mechanism involves a catalytic cycle of oxidative addition, transmetalation (for reactions like Suzuki and Stille), and reductive elimination. Kinetic studies would help in identifying the rate-determining step for a specific reaction with this compound.

For the reduction of the nitro group, the mechanism typically involves a series of single-electron or two-electron transfer steps, leading to nitroso and hydroxylamine intermediates before the final amine product is formed.

Elucidating the specific reaction pathways and understanding the kinetics of reactions involving this compound would be a valuable area for future research.

Intermediate Identification and Characterization

In the study of reaction mechanisms involving this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, the identification and characterization of transient intermediates are crucial for a complete understanding of the reaction pathway. While specific experimental data for this compound is not extensively documented in publicly available literature, the behavior of structurally similar nitropyridine derivatives provides a strong basis for predicting the nature of its reaction intermediates.

The principal intermediate anticipated in SNAr reactions of this compound is the Meisenheimer complex. wikipedia.orgwikipedia.org This intermediate is formed by the addition of a nucleophile to the electron-deficient pyridine ring. mdpi.com The strong electron-withdrawing effect of the nitro group at the 3-position, combined with the electronegativity of the nitrogen atom in the pyridine ring, delocalizes the negative charge, thereby stabilizing this intermediate. wikipedia.orgmasterorganicchemistry.com

The formation of such a σ-adduct temporarily disrupts the aromaticity of the pyridine ring. nih.gov For this compound, nucleophilic attack is expected to occur at the C2 position, which is activated by both the nitro group and the pyridine nitrogen, and bears the iodo leaving group.

Spectroscopic Characterization of Analogous Intermediates

The characterization of Meisenheimer complexes derived from related nitropyridine compounds has been successfully achieved using various spectroscopic techniques:

NMR Spectroscopy: Low-temperature NMR spectroscopy is a powerful tool for identifying and characterizing reaction intermediates. ntnu.no For analogous systems, the formation of a Meisenheimer complex is evidenced by the appearance of new signals in the 1H and 13C NMR spectra, indicative of the change from sp2 to sp3 hybridization at the carbon atom attacked by the nucleophile.

UV-Vis Spectroscopy: The formation of highly colored solutions is often a characteristic feature of Meisenheimer complex formation. wikipedia.org These complexes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which can be monitored to study the kinetics of their formation and decay. nih.govfrontiersin.org

IR Spectroscopy: Infrared spectroscopy can provide information about the changes in bond vibrations upon the formation of the intermediate. Changes in the stretching frequencies of the nitro group and the aromatic ring can be observed.

The stability of the Meisenheimer complex, and thus its amenability to characterization, is influenced by several factors including the nature of the nucleophile, the solvent, and the specific substituents on the pyridine ring. mdpi.comnih.gov In some cases, particularly with oxygen or nitrogen nucleophiles, stable spirocyclic Meisenheimer complexes can be formed and isolated. mdpi.com

The table below summarizes typical spectroscopic data used to characterize Meisenheimer complexes in reactions of analogous nitropyridine systems.

Spectroscopic MethodObserved Changes Indicating Intermediate FormationReference Compound Example
1H NMR Upfield shift of aromatic protons, appearance of a new signal for the sp3-hybridized carbon.2,4,6-Trinitroanisole with methoxide (B1231860)
UV-Vis Appearance of new, intense absorption bands in the visible region (e.g., 400-550 nm).2-Chloro-5-nitropyrimidine with amines
IR Shift in the asymmetric stretching frequency of the NO2 group.Picryl chloride with ethylene glycol

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the reaction mechanisms of this compound at a molecular level, providing insights that can be difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a commonly employed method for studying the thermodynamics and kinetics of SNAr reactions in pyridine systems. rsc.orgresearchgate.net

Modeling Reaction Pathways and Transition States

Computational studies can be used to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. For the SNAr reaction of this compound, calculations would typically model the approach of a nucleophile, the formation of the Meisenheimer complex, and the subsequent departure of the iodide leaving group.

Key parameters that can be calculated include:

Activation Energies (ΔE‡): The energy barrier for each step of the reaction can be calculated, allowing for the identification of the rate-determining step. wuxibiology.com For instance, in many SNAr reactions, the formation of the Meisenheimer complex is the kinetically significant step. researchgate.net

Geometries of Intermediates and Transition States: The three-dimensional structures of intermediates and transition states can be optimized, providing detailed information about bond lengths and angles during the reaction.

Analysis of Electronic Structure

Computational methods also allow for the analysis of the electronic properties of the molecules involved in the reaction.

LUMO Analysis: The Lowest Unoccupied Molecular Orbital (LUMO) of this compound can be calculated to predict the most likely site for nucleophilic attack. wuxibiology.com A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The distribution of the LUMO on the pyridine ring can pinpoint the specific carbon atoms that are most electrophilic.

Charge Distribution: Analysis of the partial atomic charges can reveal the polarization of bonds and the distribution of electron density in the molecule, further indicating the reactive sites.

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets that can handle the heavy iodine atom (e.g., by using pseudopotentials), are often used for such systems. rsc.org Solvation effects are also important and can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

The following table presents a hypothetical summary of computational data that could be generated for the reaction of this compound with a generic nucleophile (Nu-), based on studies of similar systems.

Computational ParameterPredicted Outcome for this compound + Nu-Significance
LUMO Energy Relatively low energy, with significant lobes on C2 and C6.Indicates high reactivity towards nucleophiles at these positions.
Activation Energy (Formation of Meisenheimer Complex) Moderate energy barrier.Suggests this step is likely rate-determining.
Activation Energy (Loss of Iodide) Lower energy barrier compared to intermediate formation.Consistent with iodide being a good leaving group.
Structure of Meisenheimer Intermediate Tetrahedral geometry at C2 with elongated C-I bond.Confirms the structure of the key intermediate.

These computational approaches, when correlated with experimental data, provide a comprehensive understanding of the reactivity and reaction mechanisms of this compound. acs.org

Applications of 2 Iodo 6 Methoxy 3 Nitropyridine in Advanced Chemical Research

Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core of 2-Iodo-6-methoxy-3-nitropyridine makes it an ideal starting material for the construction of more elaborate molecular architectures. Chemists utilize this compound as a foundational element to introduce specific functionalities and build molecular complexity in a controlled and predictable manner.

Synthesis of Polysubstituted Pyridine Derivatives

The synthesis of polysubstituted pyridines is a central theme in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govnih.gov this compound serves as an excellent precursor for this purpose. The iodo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon-based substituents at the 2-position.

Key reactions for the derivatization of this compound include:

Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl boronic acids or esters. This is a powerful method for creating biaryl structures, which are common motifs in drug candidates.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodo-substituted pyridine with terminal alkynes, leading to the formation of alkynylpyridines. wikipedia.orgorganic-chemistry.orglibretexts.org These products can be further elaborated or may themselves be target molecules with interesting electronic or biological properties.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide array of primary and secondary amines at the 2-position. libretexts.orgwikipedia.orgorganic-chemistry.org This is a crucial transformation for the synthesis of many biologically active compounds. nih.gov

The presence of the nitro group in this compound can also be exploited. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized, leading to the creation of highly substituted diamino-pyridine derivatives.

Table 1: Cross-Coupling Reactions for the Synthesis of Polysubstituted Pyridines

ReactionReactant 1Reactant 2Catalyst SystemResulting Bond
Suzuki CouplingThis compoundAryl/Vinyl Boronic Acid/EsterPalladium Catalyst + BaseC-C (Aryl/Vinyl)
Sonogashira CouplingThis compoundTerminal AlkynePalladium Catalyst + Copper(I) salt + BaseC-C (Alkynyl)
Buchwald-Hartwig AminationThis compoundPrimary/Secondary AminePalladium Catalyst + Ligand + BaseC-N (Amino)

Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are a prominent class of compounds in medicinal chemistry, often exhibiting enhanced biological activity compared to their monocyclic counterparts. This compound is a valuable precursor for the synthesis of such fused systems. The general strategy involves the introduction of a suitable functional group via one of the cross-coupling reactions mentioned above, followed by an intramolecular cyclization reaction.

For example, a Sonogashira coupling can introduce an alkyne substituent at the 2-position. Subsequent manipulation of the nitro group, such as reduction to an amine, can set the stage for a cyclization reaction between the newly formed amino group and the alkyne, leading to the formation of a fused pyrrolopyridine ring system. Similarly, the introduction of other functional groups can enable the construction of various other fused heterocycles, such as pyridothiazines and pyridobenzodiazepines. The synthesis of a variety of fused pyridine derivatives often involves the initial functionalization of a substituted pyridine precursor. nih.gov

Role as a Versatile Small Molecule Scaffold

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening. The pyridine ring is considered a privileged scaffold due to its presence in numerous bioactive molecules. researchgate.net Nitropyridines, in particular, are recognized as valuable scaffolds for the development of new therapeutic agents. nih.gov

This compound embodies the characteristics of a versatile small molecule scaffold. Its three distinct functional groups offer orthogonal reactivity, allowing for sequential and selective modification. This enables the systematic exploration of the chemical space around the pyridine core, which is a key strategy in drug discovery to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The ability to generate a diverse range of derivatives from a single, readily accessible starting material makes it an economically and synthetically attractive scaffold for both academic and industrial research.

Pharmaceutical Research and Development Intermediate

The utility of this compound extends significantly into the realm of pharmaceutical research and development, where it serves as a crucial intermediate in the synthesis of bioactive molecules and drug candidates. The pyridine nucleus is a common feature in many FDA-approved drugs. lifechemicals.com

Precursor for Bioactive Molecules and Drug Candidates

Nitropyridine derivatives have been utilized as precursors in the synthesis of a variety of compounds with demonstrated biological activity. nih.gov For instance, substituted nitropyridines have been key intermediates in the synthesis of potent inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), both of which are important targets in the development of therapies for cancer and other diseases. nih.gov

The synthetic versatility of this compound allows for its incorporation into complex synthetic pathways aimed at producing novel drug candidates. The ability to perform key bond-forming reactions at the 2-position, coupled with the potential for further functionalization of the nitro and methoxy (B1213986) groups, provides a powerful toolkit for medicinal chemists to design and synthesize new chemical entities with desired pharmacological profiles. For example, the synthesis of novel c-Met kinase inhibitors, a target in cancer therapy, has involved the coupling of substituted pyridines with other heterocyclic systems. mdpi.com

Synthesis of Nitrogen-Containing Heterocycles with Pharmacological Relevance

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with a significant percentage of all biologically active compounds containing at least one such ring system. rsc.orgfrontiersin.org The synthesis of these molecules is a major focus of pharmaceutical research. frontiersin.org

This compound is an ideal starting point for the synthesis of a variety of pharmacologically relevant nitrogen-containing heterocycles. As previously discussed, it can be used to construct fused heterocyclic systems, many of which have shown promise as therapeutic agents. Furthermore, the functional groups on the pyridine ring can be transformed to introduce other heterocyclic moieties. The development of new synthetic methodologies for creating diverse nitrogen-containing heterocycles is an active area of research. frontiersin.org The ability to generate complex, polysubstituted, and fused pyridine-based systems from this single precursor highlights its importance as an intermediate in the quest for new and improved medicines.

Development of New Therapeutic Agents and Diagnostics

This compound is a pivotal precursor in the synthesis of complex heterocyclic scaffolds that form the core of many modern therapeutic agents. Its primary role is in the generation of substituted diaminopyridines, which are subsequently used to construct fused ring systems with diverse biological activities.

The synthetic pathway typically involves the reduction of the nitro group to an amine. For instance, the related compound, 6-methoxy-3-nitropyridin-2-amine, undergoes catalytic reduction to yield 6-methoxypyridine-2,3-diamine mdpi.com. This diamine is a critical intermediate that can be cyclized with various reagents to form the imidazo[4,5-b]pyridine scaffold mdpi.com.

The imidazo[4,5-b]pyridine ring system is of great interest in medicinal chemistry due to its structural similarity to natural purines, allowing it to interact with a wide array of biological targets nih.govnih.gov. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities and are investigated for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobials nih.govnih.govresearchgate.net. The ability to influence numerous cellular pathways makes these compounds promising candidates for drug development in fields such as oncology, infectious diseases, and neurology nih.govdntb.gov.ua.

Research has shown that specific derivatives of imidazo[4,5-b]pyridine exhibit potent and targeted biological effects. These compounds are being explored for a variety of therapeutic applications, highlighting the importance of their precursors like this compound.

Table 1: Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives

Therapeutic AreaBiological Target/ActivityResearch Finding
Oncology Antiproliferative ActivityImidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines, making them promising candidates for further development as anticancer agents. mdpi.com
Infectious Diseases Antiviral, Antibacterial, AntifungalThe scaffold is a common structural motif in molecules that display a range of antimicrobial activities, including antiviral, antifungal, and antibacterial properties. researchgate.net
Inflammation Anti-inflammatory AgentsCertain derivatives have been studied for their ability to inhibit inflammatory responses, such as in models of retinal ischemia. nih.gov
Neurological Disorders GABA-A Receptor ModulatorsImidazopyridines are known to act as positive allosteric modulators of GABA-A receptors, indicating their potential for treating CNS disorders. nih.govdntb.gov.ua
Parasitic Diseases Antitrypanosomal ActivitySpecific derivatives have exhibited good inhibitory effects against methionyl-tRNA synthetase in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov

Applications in Agrochemical and Material Science Research

Beyond pharmaceuticals, the reactivity of this compound makes it a valuable compound for research in agrochemicals and materials science.

Nitropyridines are an established class of precursors in the synthesis of bioactive molecules for the agrochemical industry, including herbicides and insecticides nih.gov. The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitro group, facilitates nucleophilic substitution reactions, which are a common strategy for building complex agrochemical structures nih.govresearchgate.net. For example, 2-chloro-5-nitropyridine has been used as a starting material for a series of insecticides active against various pests nih.gov.

The functional groups on this compound provide multiple reaction sites for chemists to build new active ingredients. The iodo group can be replaced via coupling reactions to introduce different fragments, while the nitro group can be transformed to tune the molecule's biological activity. This versatility makes it a compound of interest for developing next-generation pesticides and herbicides with potentially novel modes of action.

The unique combination of an iodine atom and a nitro group on the aromatic ring of this compound is particularly relevant to the field of crystal engineering and functional materials. The interaction between an iodine atom and a nitro group (an iodo-nitro interaction) is a recognized and reliable supramolecular synthon iucr.orgcore.ac.uk. Supramolecular synthons are structural units that guide the assembly of molecules into predictable, ordered, three-dimensional structures ias.ac.in.

By controlling the arrangement of molecules in the solid state, researchers can design crystals with specific physical properties. The iodo-nitro interaction, which is based on polarization, can be used to create non-centrosymmetric crystal structures core.ac.ukias.ac.in. Such materials are prerequisites for properties like second-harmonic generation (SHG), where the material can double the frequency of incident laser light core.ac.uk. This makes precursors like this compound valuable for designing new organic optical materials nih.gov.

Patent Landscape and Emerging Applications

The commercial and scientific interest in this compound and its derivatives is reflected in the patent literature, which focuses on both synthetic methods and applications of the final products.

The patent landscape underscores the role of this compound's derivatives as key intermediates. For example, U.S. Patent US7256295B2 details a process for producing 2,3-diamino-6-methoxypyridine (B1587572) from 2-amino-6-chloro-3-nitropyridine (B151482) google.com. The patent highlights the industrial importance of producing this diamine, which is a direct precursor to the therapeutically relevant imidazopyridine scaffold. The synthesis described involves steps that are analogous to the transformations that this compound would undergo, such as nucleophilic substitution of the halogen and reduction of the nitro group google.com.

Furthermore, the downstream products derived from this chemical family are the subject of intense patenting activity. The patent literature describes imidazopyridine scaffolds as potent PD-1/PD-L1 antagonists, a major class of cancer immunotherapy drugs acs.org. This demonstrates a clear line from simple, functionalized pyridine precursors to high-value, cutting-edge therapeutic agents.

While current research highlights its utility in synthesizing therapeutic and material precursors, several application areas for this compound remain underexplored.

Expanded Therapeutic Targets: Given that imidazo[4,5-b]pyridine derivatives are effective kinase inhibitors, a systematic exploration of their activity against a wider range of kinases involved in different diseases could yield new therapeutic leads nih.gov.

Novel Agrochemicals: Its potential in agrochemicals could be expanded beyond insecticides to develop novel fungicides or herbicides. The unique substitution pattern may lead to compounds with improved efficacy, better selectivity, or a more favorable environmental profile compared to existing products.

Organic Electronics: The electron-deficient nitropyridine core is a feature of some organic electronic materials. The potential for this compound and its derivatives to be used as n-type semiconductors in organic thin-film transistors (OTFTs) or as components in organic photovoltaic (OPV) cells is an area ripe for investigation.

Diagnostic Probes: The scaffold's ability to interact with biological targets could be harnessed to develop diagnostic tools. By attaching fluorescent tags or radiolabels, derivatives could be synthesized to act as probes for medical imaging techniques like positron emission tomography (PET).

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Fingerprinting for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of 2-iodo-6-methoxy-3-nitropyridine would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The two aromatic protons on the pyridine (B92270) ring would likely appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the electronic effects of the iodo, methoxy, and nitro substituents. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.2 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. Six distinct signals would be expected: five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons would be significantly affected by the attached substituents. For instance, the carbon bearing the iodo group would be expected at a relatively upfield chemical shift compared to the others, while the carbon attached to the nitro group would be shifted downfield.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the two aromatic protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in assigning the proton and carbon signals unambiguously by showing correlations between directly bonded and long-range coupled protons and carbons.

A related compound, 2-chloro-6-methoxy-3-nitropyridine, has been characterized by ¹H NMR, providing a basis for predicting the spectrum of the iodo analog. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be prominent, typically appearing around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-O stretching vibrations for the methoxy group would also be observable. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching of the nitro group often gives a strong Raman signal. The vibrations of the pyridine ring would also be observable in both IR and Raman spectra, providing a complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound is 280.02 g/mol . cookechem.comsynchem.de The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the nitro group, the methoxy group, and the iodine atom, helping to confirm the connectivity of the molecule.

Crystallographic Studies for Solid-State Characterization

Crystallographic studies, particularly X-ray diffraction, provide unambiguous proof of a molecule's three-dimensional structure in the solid state.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. If suitable crystals of this compound could be grown, XRD analysis would reveal:

The exact bond lengths and angles within the molecule.

The planarity of the pyridine ring.

The orientation of the methoxy and nitro substituents relative to the ring.

Detailed crystallographic data is available for the related compound 2-iodo-3-nitropyridine (B1600184), which crystallizes in the monoclinic space group P2₁/c. nih.gov This study provides a reference for what might be expected for the title compound.

Analysis of Intermolecular Interactions and Packing Arrangements

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. Analysis of the crystal structure of this compound would allow for the study of:

Halogen Bonding: The iodine atom could participate in halogen bonding interactions with the nitro group or the pyridine nitrogen of neighboring molecules.

π-π Stacking: The aromatic pyridine rings could stack on top of each other.

Other Weak Interactions: C-H···O or C-H···N hydrogen bonds could also play a role in stabilizing the crystal lattice.

Understanding these interactions is crucial as they can influence the physical properties of the solid, such as melting point and solubility. For example, the crystal structure of 2-iodo-3-nitropyridine is stabilized by intermolecular C-H···N hydrogen bonds. nih.govnih.gov

Chromatographic and Purity Assessment Methods

The purity and integrity of this compound are critical for its successful application in research and synthesis. Chromatographic techniques are indispensable for determining the purity of the compound, quantifying it in mixtures, identifying potential impurities, and monitoring the progress of chemical reactions. This section details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and conducting quantitative analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a robust method can be developed based on the analysis of structurally similar compounds, such as 2-Chloro-6-methoxy-3-nitropyridine. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this type of analysis, where a non-polar stationary phase is used with a polar mobile phase.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Below is a proposed HPLC method for the analysis of this compound, adapted from established methods for related nitropyridine derivatives.

Table 1: Proposed HPLC Parameters for the Analysis of this compound

ParameterSuggested Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (containing an optional modifier like 0.1% formic acid or phosphoric acid to improve peak shape)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at a wavelength determined by the UV spectrum of the compound (likely in the 254-320 nm range)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25-30 °C

This table presents a hypothetical HPLC method based on common practices for similar compounds. Method optimization would be required for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for detecting and identifying volatile impurities that may be present from the synthesis process, such as residual solvents or volatile byproducts.

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum acts as a "molecular fingerprint," allowing for the identification of unknown compounds by comparison with spectral libraries.

Given the relatively high molecular weight and potential for thermal lability of this compound, direct GC-MS analysis of the main compound may be challenging. However, it is an ideal method for assessing the presence of low molecular weight, volatile impurities.

Table 2: General GC-MS Parameters for the Analysis of Volatile Impurities

ParameterTypical Conditions
GC Column Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen at a constant flow rate
Injector Temperature 250-280 °C (or optimized to prevent degradation)
Oven Temperature Program A temperature ramp, for example, from 50 °C to 280 °C at 10-15 °C/min, to elute a wide range of volatile compounds
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-500 amu

This table provides a general set of GC-MS conditions. The specific parameters would need to be optimized for the particular impurities being targeted.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions. It allows a chemist to quickly determine if a starting material has been consumed and if the desired product is being formed.

For monitoring a reaction that synthesizes this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their polarity.

The choice of the solvent system is crucial for achieving good separation. For a compound like this compound, which has moderate polarity due to the nitro and methoxy groups, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. By comparing the spots of the reaction mixture with spots of the starting materials, one can track the reaction's progress. The spots are visualized under UV light or by using a chemical stain.

Table 3: Suggested TLC Solvent Systems for this compound

Solvent System (by volume)PolarityTypical Application
Hexane : Ethyl Acetate (4:1) Low to MediumSeparating less polar compounds. Good for observing the disappearance of non-polar starting materials.
Hexane : Ethyl Acetate (1:1) MediumGeneral purpose system for compounds of intermediate polarity.
Dichloromethane MediumCan be used as a single solvent or in a mixture to achieve desired separation.
Petroleum Ether : Diethyl Ether (3:1) Low to MediumAn alternative to hexane/ethyl acetate systems.

This table provides examples of common TLC solvent systems. The optimal system must be determined experimentally to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for best resolution.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules like 2-iodo-6-methoxy-3-nitropyridine.

DFT calculations are a cornerstone of modern computational chemistry for predicting the geometric and electronic properties of molecules. For this compound, a DFT study would typically be initiated by optimizing the molecular geometry to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

Based on studies of related compounds, such as 2-iodo-3-nitropyridine (B1600184) nih.gov, the pyridine (B92270) ring is expected to be nearly planar. The substituents—iodo, methoxy (B1213986), and nitro groups—will cause minor deviations from perfect planarity due to steric and electronic interactions. The nitro group, for instance, is often found to be tilted with respect to the pyridine ring plane nih.gov. In 2-iodo-3-nitropyridine, the nitro group is tilted by 34.6(3)° nih.gov. A similar tilt would be expected in this compound.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Structures

ParameterPredicted Value/RangeBasis of Prediction
Pyridine RingEssentially PlanarGeneral characteristic of pyridine rings in related crystal structures.
C-I Bond Length~2.10 ÅTypical C-I bond length in iodinated aromatic compounds.
C-N (nitro) Bond Length~1.45 ÅConsistent with nitro-substituted aromatic systems.
N-O (nitro) Bond Length~1.22 ÅCharacteristic of nitro groups.
C-O (methoxy) Bond Length~1.36 ÅTypical for aryl-alkyl ethers.
Nitro Group Dihedral Angle30-40°Based on the crystal structure of 2-iodo-3-nitropyridine nih.gov.

Note: These are predicted values and would require specific DFT calculations for this compound for confirmation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgyoutube.comyoutube.com. The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be influenced by the electron-donating methoxy group and the lone pairs on the iodine and nitrogen atoms. The LUMO, conversely, will be predominantly located on the pyridine ring and significantly lowered in energy by the strong electron-withdrawing nitro group.

HOMO: The methoxy group at position 6 will raise the energy of the HOMO, increasing the molecule's potential nucleophilicity at specific sites. The HOMO density is likely to be concentrated on the pyridine ring and the methoxy group.

LUMO: The nitro group at position 3 will be the dominant factor in lowering the LUMO energy, making the molecule susceptible to nucleophilic attack. The LUMO is expected to have significant contributions from the carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The combination of electron-donating and withdrawing groups in this compound is expected to result in a relatively small energy gap, indicating a reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Characteristics

OrbitalKey Influencing Substituent(s)Predicted Location of High Orbital DensityImplication for Reactivity
HOMOMethoxy, IodinePyridine ring, methoxy group oxygenPotential for electrophilic attack on the ring.
LUMONitroPyridine ring, nitro groupSusceptibility to nucleophilic aromatic substitution.

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface deeporigin.comlibretexts.org.

In this compound, the ESP map is expected to show distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): Regions of high electron density, typically found around electronegative atoms. The oxygen atoms of the nitro group and the methoxy group, as well as the nitrogen of the pyridine ring, will be sites of negative electrostatic potential. These regions are prone to interactions with electrophiles or positive centers.

Positive Potential (Blue): Regions of low electron density, often associated with hydrogen atoms or regions of the molecule that are electron-deficient. The hydrogen atoms on the pyridine ring and the region around the iodine atom (due to the sigma-hole effect) could exhibit positive potential, making them susceptible to interactions with nucleophiles.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time.

The primary source of conformational flexibility in this compound arises from the rotation of the methoxy and nitro groups around their respective single bonds to the pyridine ring.

Methoxy Group Conformation: The orientation of the methyl group of the methoxy substituent relative to the pyridine ring will have preferred conformations to minimize steric hindrance with adjacent groups. The rotation around the C-O bond will likely have a low energy barrier, allowing for relatively free rotation at room temperature.

Nitro Group Conformation: As observed in related crystal structures, the nitro group is expected to be twisted out of the plane of the pyridine ring to alleviate steric clashes with the adjacent iodo and methoxy groups. MD simulations could quantify the preferred dihedral angle and the energy barrier for its rotation.

The behavior of a molecule can be significantly influenced by its solvent environment. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the electronic structure and stability of a molecule mdpi.comnih.govresearchgate.netjlu.edu.cn.

For this compound, a polar molecule, the choice of solvent is expected to have a notable impact:

Dipole Moment: In a polar solvent, the molecule's dipole moment is likely to be enhanced due to the reaction field of the solvent. This can affect its solubility and how it interacts with other polar molecules.

Tautomeric Equilibria: While less common for this specific substitution pattern, related pyridine derivatives can exhibit tautomerism. Solvation can play a decisive role in shifting the equilibrium towards the more polar tautomer nih.govjlu.edu.cn.

Reactivity: The solvent can influence reaction rates and pathways by stabilizing or destabilizing transition states. For reactions involving this compound, the solvent polarity could affect the energetics of nucleophilic substitution or other transformations.

MD simulations in explicit solvent boxes (e.g., water, methanol) would provide a more detailed picture of the specific interactions, such as hydrogen bonding between the solvent and the nitro or methoxy groups, and how these interactions influence the conformational dynamics of the solute.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters. These theoretical predictions can be compared with experimental data to validate both the computational models and the experimental assignments.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

It is anticipated that GIAO/DFT calculations for this compound would show the characteristic deshielding effects of the nitro group on the adjacent protons and carbons of the pyridine ring. The electron-donating methoxy group at the 6-position would lead to a relative shielding of the protons and carbons at the ortho and para positions. The large iodine atom at the 2-position is expected to have a significant "heavy atom" effect on the chemical shift of the adjacent C2 carbon. By comparing the calculated shifts with experimental spectra, a precise assignment of the NMR signals can be achieved, aiding in the confirmation of the molecular structure.

Table 1: Predicted NMR Chemical Shifts for a Model Compound (2-chloro-6-methoxy-3-nitropyridine) using DFT (Note: Data for the iodo-analogue is not available, this table is illustrative for a related compound)

Atom Calculated Chemical Shift (ppm)
C2 152.3
C3 135.8
C4 108.2
C5 138.9
C6 165.1

This interactive table is based on data for an analogous compound and serves as an example of typical computational NMR data.

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be simulated using computational methods. These simulations provide a detailed assignment of the vibrational modes of the molecule, which can be compared with experimental FT-IR and FT-Raman spectra.

A computational study on the closely related molecule, 2-chloro-6-methoxy-3-nitropyridine, using DFT (B3LYP/6-31+G(d,p)) and Hartree-Fock methods, offers valuable insights. nih.gov The calculated vibrational frequencies for this analogue, after appropriate scaling, show good agreement with experimental data. The study provides a detailed assignment of the vibrational modes, including the characteristic stretching and bending vibrations of the pyridine ring, the nitro group, and the methoxy group.

For this compound, similar computational approaches would be expected to yield a vibrational spectrum with characteristic bands. The C-I stretching vibration would be expected at a lower frequency compared to the C-Cl stretch in the chloro-analogue due to the higher mass of iodine. The symmetric and asymmetric stretching vibrations of the NO₂ group are expected to be prominent features in the IR spectrum. The various C-H and C-C stretching and bending modes of the pyridine ring, as well as the vibrations of the methoxy group, can also be predicted and assigned with a high degree of confidence.

Table 2: Selected Calculated Vibrational Frequencies for an Analogous Compound (2-chloro-6-methoxy-3-nitropyridine)

Vibrational Mode Calculated Frequency (cm⁻¹)
NO₂ asymmetric stretch 1580
NO₂ symmetric stretch 1350
C-O-C stretch 1250
Pyridine ring stretch 1600-1400

This interactive table presents data for a related compound to illustrate the type of information obtained from simulated vibrational spectra.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling reaction pathways and analyzing the energetics of transition states. For this compound, this includes understanding its behavior in key reactions such as nucleophilic aromatic substitution (SₙAr).

The SₙAr reaction is a common pathway for the substitution of the iodo group in this compound. Theoretical studies on related systems, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) with secondary amines, have shown that the reaction proceeds through a two-step mechanism involving a Meisenheimer intermediate. researchgate.net The first step, the nucleophilic attack to form the intermediate, is typically the rate-determining step.

Computational modeling of the reaction of this compound with a nucleophile would involve calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. The activation energy for the formation of the transition state provides a quantitative measure of the reaction rate. The presence of the electron-withdrawing nitro group at the 3-position is crucial for activating the pyridine ring towards nucleophilic attack, thereby lowering the activation energy. The methoxy group at the 6-position also influences the electronic properties of the ring and thus the reaction energetics.

Computational studies can provide valuable insights into the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions with unsymmetrical reagents, calculations can predict which site of the pyridine ring is more susceptible to attack.

The electrophilicity of the different carbon atoms in the pyridine ring can be evaluated using DFT-based reactivity descriptors. researchgate.net For this compound, the C2 carbon, bonded to the iodo and nitro groups, is expected to be the most electrophilic center, making it the primary site for nucleophilic attack in SₙAr reactions.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, computational modeling can help to understand the origin of stereoselectivity when chiral ligands are used. By analyzing the transition state structures for the formation of different stereoisomers, the factors that control the enantiomeric excess can be identified. While specific studies on this compound are scarce, research on related asymmetric cross-coupling reactions highlights the importance of steric and electronic interactions between the substrate, the catalyst, and the ligand in determining the stereochemical outcome.

Safety, Handling, and Environmental Considerations in Research Settings

Storage and Stability in Research Environments

Proper storage is essential for maintaining the purity and stability of 2-Iodo-6-methoxy-3-nitropyridine and preventing degradation.

To ensure the compound's integrity, specific storage conditions must be met. apolloscientific.co.uk

Temperature : It is recommended to store this compound in a cool environment, specifically at 2-8°C. apolloscientific.co.uk

Container : The compound should be kept in its original, tightly sealed container to prevent contamination and exposure to the environment. apolloscientific.co.ukfishersci.comfishersci.com

Environment : Store in a dry, well-ventilated area, protected from environmental extremes. apolloscientific.co.ukfishersci.com It should be stored away from incompatible materials, such as strong oxidizing agents and strong bases, as well as foodstuffs. apolloscientific.co.ukfishersci.com The storage area should be secure and locked. fishersci.comfishersci.com

Table 2: Optimal Storage Conditions for this compound

ParameterConditionRationale
Temperature 2-8°CTo maintain chemical stability and prevent degradation. apolloscientific.co.uk
Atmosphere Dry, well-ventilatedTo prevent moisture absorption and ensure a safe storage environment. apolloscientific.co.ukfishersci.com
Container Original, tightly sealed, clearly labeledTo prevent contamination, leakage, and misidentification. apolloscientific.co.ukfishersci.com
Incompatibilities Store away from strong oxidizing agents and strong basesTo avoid hazardous chemical reactions. fishersci.com

The compound is generally stable under normal, recommended storage conditions. fishersci.comfishersci.com However, certain conditions can affect its stability. The related compound, 2-Chloro-6-methoxy-3-nitropyridine, is noted to be moisture-sensitive. fishersci.com Therefore, it is prudent to protect this compound from moisture. fishersci.com Additionally, exposure to excess heat and incompatible materials should be avoided to prevent decomposition or unwanted reactions. fishersci.com There are no known fire or explosion hazards associated with the solid compound itself, though containers may burn in a fire and emit corrosive fumes. apolloscientific.co.uk

Waste Management and Disposal in Academic Laboratories

Proper handling and disposal of chemical waste are critical to maintaining a safe laboratory environment and complying with regulatory standards. For a halogenated and nitrated heterocyclic compound such as this compound, specific waste management protocols must be followed.

The disposal of this compound and materials contaminated with it requires adherence to guidelines for halogenated organic compounds. As a compound containing iodine, it falls into the category of halogenated waste.

Waste Segregation and Collection:

In a laboratory setting, it is crucial to segregate waste streams to prevent dangerous reactions and to facilitate proper disposal. Waste containing this compound should be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. This is to keep it separate from non-halogenated organic waste. The containers used for collection must be in good condition, compatible with the chemical, and have a tightly sealing cap to prevent the release of vapors.

Labeling:

All waste containers must be accurately and clearly labeled. The label for a waste container holding this compound should include:

The words "Hazardous Waste"

The full chemical name: "this compound"

The CAS Number: 115170-07-5 or 1600094-08-3

The primary hazards associated with the compound (e.g., Skin Irritant, Eye Irritant, Respiratory Tract Irritant)

If different halogenated compounds are mixed in the same container, a list of all components should be maintained.

Disposal Procedures:

The collected halogenated waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor. In academic institutions, this is typically managed by the Environmental Health and Safety (EHS) department. It is important to follow the specific procedures outlined by the institution for waste pickup and disposal.

Contaminated labware, such as glassware, should be decontaminated if it is to be reused. This can often be achieved by washing with an appropriate solvent. If disposal is necessary, grossly contaminated labware should be treated as hazardous waste. Disposable materials, such as gloves and wipes, that are contaminated with this compound must also be disposed of as hazardous waste and not in the regular trash.

While a specific EPA hazardous waste code for this compound is not explicitly listed, pyridine (B92270) and its derivatives can fall under codes such as D038 for pyridine or F005 for spent non-halogenated solvents including pyridine. Given its halogenated nature, it would be managed under the protocols for halogenated waste streams.

The use of chemical compounds in laboratory research can have environmental consequences if not managed properly. The impact of this compound on the environment is primarily associated with its persistence, potential for bioaccumulation, and the effects of its degradation products.

Pyridine and its derivatives are known to be released into the environment from various industrial and research activities. nih.gov These compounds are generally soluble in water, which means they can be transported into aquatic systems if released into wastewater. nih.gov While some pyridine derivatives are biodegradable, the process can be slow and is influenced by environmental conditions and the specific substituents on the pyridine ring. nih.gov

The presence of an iodine atom in this compound is a significant factor in its environmental profile. Iodinated compounds can be persistent in the environment. For instance, iodinated X-ray contrast media, which are also complex iodine-containing organic molecules, have been found to be persistent in wastewater treatment plants and surface waters. kobv.de The strong carbon-iodine bond can be resistant to degradation.

Furthermore, the nitro group on the pyridine ring can contribute to the compound's environmental impact. Nitroaromatic compounds are often of environmental concern due to their potential toxicity and persistence.

In the context of laboratory operations, the primary routes of environmental release would be through improper disposal down the drain or evaporation of volatile components. To mitigate this, all waste containing this compound must be collected and disposed of as hazardous waste. fishersci.com Modern approaches in chemical synthesis, such as solvent-free reactions, aim to reduce the environmental footprint of producing such compounds. mdpi.com

Research into the degradation of pyridine derivatives suggests that both abiotic and biotic processes can occur, though the specific pathways for a compound like this compound are not well-documented. thermofisher.com Some studies have explored methods for recovering iodine from organic waste streams, which could be a potential strategy for reducing the environmental impact of iodine-containing compounds in industrial settings. google.com

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 2-Iodo-6-methoxy-3-nitropyridine will likely move beyond traditional multi-step procedures toward more efficient and environmentally benign methodologies. Current literature on related compounds suggests that a plausible, though not yet documented, route could involve the diazotization of 2-amino-6-methoxy-3-nitropyridine (B1334430) followed by a Sandmeyer-type reaction with an iodide salt. The precursor, 2-amino-6-methoxy-3-nitropyridine, can be synthesized from 2-amino-6-chloro-3-nitropyridine (B151482) and sodium methoxide (B1231860). google.comchemicalbook.com

Emerging research opportunities lie in developing greener and more atom-economical synthetic strategies. Key areas for future investigation include:

Catalyst-Mediated Synthesis : Exploring the use of transition-metal catalysts, such as iron, which have been successfully employed in the green synthesis of other substituted pyridines. nih.gov An Fe-catalyzed cyclization, for instance, could offer a more sustainable alternative to traditional methods. nih.gov

Electrochemical Synthesis : The application of electrochemical methods presents a novel frontier. Recent breakthroughs have demonstrated the use of electrochemical techniques for precise, single-carbon insertion into aromatic rings to create polysubstituted pyridines. scitechdaily.com Such reagent-free approaches could offer unparalleled control and efficiency in constructing the target pyridine (B92270) core or its precursors.

Flow Chemistry : Continuous flow reactors could provide enhanced control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety for handling potentially energetic nitrated intermediates, and easier scalability compared to batch processing.

Exploration of Unconventional Reactivity Patterns and Catalysis

The distinct electronic nature of this compound, featuring a halogen atom, a nitro group, and a methoxy (B1213986) group, opens the door to exploring novel chemical transformations. The iodine atom is an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making the compound a valuable building block for constructing more complex molecules. The nitro group can be reduced to an amine, providing a vector for further functionalization, while the methoxy group influences the ring's electronic properties.

Future research should focus on:

Site-Selective Molecular Editing : Advanced techniques, such as the electrochemical, distonic radical cation-mediated methods used for para-selective carbon insertion in pyrroles, could be adapted to achieve unprecedented site-selective functionalization of the pyridine ring. scitechdaily.com This would allow for precise chemical "editing" to generate a library of derivatives with tailored properties.

Photocatalysis and Radical Chemistry : Investigating the photochemical reactivity of the compound could uncover new reaction pathways. The nitro group, in particular, may participate in novel radical-based transformations under visible light photocatalysis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Expansion of Applications in Niche Areas of Medicinal and Materials Chemistry

While direct applications of this compound are yet to be established, its structural motifs are present in molecules of significant interest, suggesting considerable potential in specialized fields.

Medicinal Chemistry : The substituted pyridine scaffold is a cornerstone of drug discovery, found in numerous FDA-approved drugs for conditions ranging from Parkinson's disease to cancer. nih.govscitechdaily.com The unique substitution pattern of this compound makes it an attractive starting point for generating libraries of novel compounds for biological screening. Future work could focus on its use as an intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, or antiviral compounds, areas where nitropyridine-containing heterocycles have shown promise. chemicalbook.com

Materials Chemistry : The field of materials science offers untapped opportunities. Pyridine-based polymers have been investigated for their ability to capture radioactive waste, with halogenated versions showing enhanced efficiency. acs.org This suggests that polymers derived from this compound could be designed as next-generation adsorbents for environmental remediation. Furthermore, the high nitrogen and oxygen content from the nitro group suggests potential exploration in the field of energetic materials, although this would require careful and specialized investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and synthesis of molecules like this compound. researchgate.net

Predictive Synthesis : AI algorithms can be trained on vast chemical reaction databases to predict the outcomes of reactions, identify optimal synthetic pathways, and suggest novel routes that a human chemist might overlook. jetir.orgnih.gov For this specific compound, ML models could predict the yields of various cross-coupling reactions or forecast the most effective conditions for its sustainable synthesis.

De Novo Design : Machine learning can be used to design novel pyridine derivatives with specific desired properties. For example, AI models have been used to design pyridine compounds with potential antidiabetic and anticancer activities. nih.gov A similar approach could be used to generate virtual libraries of derivatives based on the this compound scaffold, prioritizing those with the highest predicted efficacy for a particular biological target or material property. acs.org

Accelerated Material Discovery : As demonstrated in the development of pyridine-based polymers for ion capture, ML can rapidly screen thousands of virtual candidates to identify the most promising structures for synthesis and testing, drastically reducing the experimental workload. acs.org

Collaborative Interdisciplinary Research Initiatives

Realizing the full potential of a highly functionalized and versatile molecule like this compound will require a departure from siloed research efforts. The complexity of modern science necessitates integrated, interdisciplinary collaborations.

Future progress will depend on teams that bring together:

Synthetic Organic Chemists to develop and optimize the novel synthetic routes. nih.gov

Computational Chemists to employ AI and ML for predictive synthesis and de novo design. researchgate.net

Medicinal Biologists and Pharmacologists to screen new derivatives for therapeutic activity and elucidate their mechanisms of action.

Materials Scientists to design and test novel polymers and other materials derived from the compound.

Chemical Engineers to translate optimized lab-scale syntheses into efficient and scalable flow chemistry processes.

Such collaborative initiatives, which merge predictive computational power with advanced experimental validation, represent the paradigm for future chemical research and will be essential to unlock the promising future of this compound. scitechdaily.comnih.gov

Q & A

Basic: What synthetic routes are commonly employed for 2-Iodo-6-methoxy-3-nitropyridine, and what reaction conditions are critical?

Answer:
The synthesis typically involves sequential functionalization of a pyridine scaffold. A plausible route starts with 6-methoxypyridine, which undergoes nitration at the 3-position using a HNO₃/H₂SO₄ mixture at 0–5°C to minimize byproducts. Subsequent iodination at the 2-position can be achieved via directed ortho-metalation (e.g., using LDA or LTMP) followed by quenching with iodine . Key parameters include temperature control during nitration (to avoid over-nitration) and stoichiometric optimization of the lithiating agent for regioselective iodination. Comparatively, analogous chloro derivatives (e.g., 2-chloro-6-methoxy-3-nitropyridine) require milder halogenation conditions .

Advanced: How do electronic effects of the iodo substituent influence spectroscopic characterization (e.g., NMR, IR) of this compound?

Answer:
The electron-withdrawing nitro and iodo groups deshield adjacent protons, causing distinct downfield shifts in ¹H NMR (e.g., H-4 and H-5 protons resonate at δ 8.5–9.0 ppm). The iodo substituent’s heavy atom effect may broaden signals due to quadrupolar relaxation. In IR, asymmetric NO₂ stretching (~1520 cm⁻¹) and C-I stretching (~485 cm⁻¹) are diagnostic. Discrepancies between experimental and predicted spectra may arise from solvent effects or crystal packing, necessitating complementary techniques like X-ray crystallography .

Basic: What safety protocols are essential when handling this compound?

Answer:
The compound’s nitro and iodo groups pose toxicity and oxidative risks. Key precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Storage in amber glass vials at 2–8°C to prevent photolytic degradation .
    Thermal decomposition may release NOₓ or iodine vapors; thus, firefighting measures require self-contained breathing apparatus (SCBA) .

Advanced: How can crystallographic data resolve structural ambiguities when spectroscopic results conflict?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond-length and angle data, critical for distinguishing tautomeric forms or confirming regiochemistry . For example, if NMR suggests a nitro group at the 4-position due to solvent-induced shifts, XRD can validate the 3-nitro configuration by analyzing the dihedral angle between the nitro and pyridine planes. Discrepancies between XRD and computational models (e.g., DFT-optimized geometries) may indicate crystal packing effects requiring Hirshfeld surface analysis .

Basic: What role does this compound play in cross-coupling reactions?

Answer:
The iodo substituent serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Stille). Its reactivity is enhanced by the electron-withdrawing nitro group, which activates the pyridine ring toward oxidative addition. For example, coupling with arylboronic acids in THF at 80°C with Pd(PPh₃)₄/K₂CO₃ yields biaryl products. Methoxy groups at the 6-position stabilize intermediates by resonance, improving yields compared to non-substituted analogs .

Advanced: How can solvent polarity be optimized for nucleophilic aromatic substitution (SNAr) of this compound?

Answer:
A systematic study should vary solvents (DMF > DMSO > THF) to assess dielectric constant effects on transition-state stabilization. Kinetic experiments (e.g., monitoring by HPLC) under inert conditions (Ar atmosphere) can determine rate constants (k). Control experiments with deuterated solvents (e.g., DMF-d₇) may reveal hydrogen-bonding interactions that hinder nucleophile accessibility. Polar aprotic solvents enhance nitro-group activation but may stabilize intermediates excessively, requiring base optimization (e.g., Cs₂CO₃ vs. KOtBu) .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:
Combine HPLC (C18 column, MeCN/H₂O gradient) with UV detection at 254 nm to quantify main peak area (>98%). High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]⁺) and rules out halogen exchange artifacts. Elemental analysis (C, H, N) validates stoichiometry, while differential scanning calorimetry (DSC) detects polymorphic impurities .

Advanced: How does computational modeling (e.g., DFT) predict reactivity trends in this compound derivatives?

Answer:
DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the LUMO+1 orbital localized on the nitro group predicts susceptibility to reduction. Comparative studies with chloro or bromo analogs reveal that iodine’s larger atomic radius lowers activation barriers in SNAr due to weaker C-I bond strength. Solvent effects (PCM model) refine predictions of regioselectivity in further functionalization .

Basic: What are the stability concerns for this compound under ambient conditions?

Answer:
The compound is light-sensitive (iodide may undergo homolytic cleavage) and hygroscopic. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in desiccated, amber vials. Degradation products include 6-methoxy-3-nitropyridine (via deiodination) and nitroso derivatives, detectable by TLC (Rf ~0.3 in hexane/EtOAc) .

Advanced: What strategies mitigate byproduct formation during iodination of 6-methoxy-3-nitropyridine?

Answer:
Employing a bulky lithiating agent (e.g., LTMP vs. LDA) minimizes over-lithiation at adjacent positions. Quenching with iodine in THF at −78°C ensures controlled electrophilic trapping. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the mono-iodinated product. Kinetic profiling (in situ IR) identifies optimal reaction times to avoid di-iodination, a common side reaction in electron-deficient aromatics .

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2-Iodo-6-methoxy-3-nitropyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.